Phenol Blue

Catalog No.
S561446
CAS No.
2150-58-5
M.F
C14H14N2O
M. Wt
226.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phenol Blue

CAS Number

2150-58-5

Product Name

Phenol Blue

IUPAC Name

4-[4-(dimethylamino)phenyl]iminocyclohexa-2,5-dien-1-one

Molecular Formula

C14H14N2O

Molecular Weight

226.27 g/mol

InChI

InChI=1S/C14H14N2O/c1-16(2)13-7-3-11(4-8-13)15-12-5-9-14(17)10-6-12/h3-10H,1-2H3

InChI Key

LHGMHYDJNXEEFG-UHFFFAOYSA-N

SMILES

CN(C)C1=CC=C(C=C1)N=C2C=CC(=O)C=C2

Synonyms

phenol blue

Canonical SMILES

CN(C)C1=CC=C(C=C1)N=C2C=CC(=O)C=C2

Cell Culture Monitoring:

  • Phenol blue is widely used as a pH indicator in cell culture media. It allows researchers to monitor the pH of the medium, which is crucial for maintaining optimal cell growth and viability. As the medium becomes acidic due to cellular activities, the phenol blue changes color, indicating the need for a medium change or adjustments to maintain optimal pH levels.

Enzyme Activity Assays:

  • Phenol blue can be used in enzyme activity assays that involve changes in pH. Specific enzymes can alter the pH of their surrounding environment as they react with substrates. By including phenol blue in the assay mixture, researchers can visually monitor the reaction progress and indirectly measure enzyme activity based on the color change.

Electrophoresis and Gel Staining:

  • Phenol blue can be used as a stain in gel electrophoresis techniques. This allows for the visualization of separated biomolecules, such as proteins or nucleic acids, based on their size and charge. Phenol blue binds non-covalently to proteins, offering a gentle staining method compared to harsher alternatives.

Other Applications:

  • Phenol blue also finds uses in various other research areas, including:
    • Protein assays: Measuring protein concentration through dye-binding techniques.
    • DNA sequencing: Visualizing DNA fragments separated in electrophoresis gels.
    • Environmental studies: Monitoring pH levels in various environmental samples.

Note

It's important to remember that phenol blue has limitations in certain applications. Its sensitivity to light and potential interference with other chemicals require careful consideration when planning experiments [].

Phenol Blue is a synthetic compound primarily used as a pH indicator in various biochemical applications. Its chemical formula is C14H14N2OC_{14}H_{14}N_{2}O, and it appears as a blue dye in alkaline solutions, transitioning to yellow in acidic conditions. This property makes it valuable for visualizing pH changes in laboratory settings, particularly in cell culture and electrophoresis.

As a pH indicator, Phenol Blue functions by undergoing a structural change upon protonation. The presence or absence of a proton on the molecule affects the distribution of electrons within the structure, altering the way light interacts with the molecule. This change in electronic configuration translates to a shift in the absorbed and reflected wavelengths of light, resulting in the observed color change [].

  • Skin and Eye Irritation: Prolonged or repeated contact may cause skin or eye irritation [].
  • Respiratory Irritation: Inhalation of dust may irritate the respiratory tract [].
, primarily influenced by its structure as a phenolic compound.

  • Acid-Base Reaction: In acidic solutions, Phenol Blue transitions from blue to yellow due to protonation of the phenolic hydroxyl group.
  • Electrophilic Substitution: Similar to other phenolic compounds, Phenol Blue can participate in electrophilic aromatic substitution reactions where the hydroxyl group activates the aromatic ring towards electrophiles, allowing for further functionalization.
  • Oxidation: Phenol Blue can be oxidized to form various quinonoid derivatives, which exhibit different colors and properties.

Phenol Blue is not only a pH indicator but also exhibits biological activity. It has been noted for its potential as a skin sensitizer, meaning it can induce allergic reactions upon contact with skin . Additionally, its role in cell culture systems allows researchers to monitor pH levels, which is crucial for maintaining optimal conditions for cell growth and function.

Phenol Blue can be synthesized through several methods:

  • Condensation Reaction: The synthesis often involves the reaction of phenolic compounds with diazonium salts or other electrophiles.
  • Oxidative Coupling: Another method involves oxidative coupling of substituted phenols under controlled conditions to yield Phenol Blue.
  • Commercial Production: The compound is produced commercially using established chemical processes that ensure high purity and yield.

Phenol Blue has diverse applications across various fields:

  • Biochemistry: Widely used as a pH indicator in laboratory experiments and cell culture media.
  • Electrophoresis: Acts as a tracking dye in gel electrophoresis, allowing visualization of sample migration during separation processes.
  • Medical Diagnostics: Utilized in certain diagnostic tests to indicate pH changes in biological samples.

Research has shown that Phenol Blue interacts with various biological systems:

  • Cell Culture Studies: Its role as a pH indicator helps maintain optimal growth conditions for cells by allowing real-time monitoring of medium acidity.
  • Toxicology Assessments: Studies have investigated its potential skin sensitization effects, highlighting the importance of safety measures when handling this compound.

Phenol Blue shares similarities with several other compounds, particularly those within the phenolic class. Below are some comparable compounds:

Compound NameChemical FormulaKey Features
Bromothymol BlueC27H28Br2O5SC_{27}H_{28}Br_2O_5SA pH indicator that transitions from yellow to blue at pH 6.0 to 7.6.
Methyl OrangeC14H14N3O3SC_{14}H_{14}N_3O_3SChanges from red at acidic pH to yellow at neutral pH (3.1 - 4.4).
Universal IndicatorVariesA mixture of indicators providing a color range from red (acidic) to purple (basic).

Uniqueness of Phenol Blue

What sets Phenol Blue apart is its specific application as a tracking dye in gel electrophoresis and its dual role as a biological pH indicator. Unlike some other indicators, it provides clear visibility changes across a useful pH range while also being compatible with biological systems.

XLogP3

2

LogP

2.02 (LogP)

Melting Point

133.5 °C

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2150-58-5

Wikipedia

Phenol Blue

General Manufacturing Information

2,5-Cyclohexadien-1-one, 4-[[4-(dimethylamino)phenyl]imino]-: ACTIVE

Dates

Modify: 2023-08-15

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